molecular formula C17H13ClN2OS B12918885 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one CAS No. 89069-45-4

3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12918885
CAS No.: 89069-45-4
M. Wt: 328.8 g/mol
InChI Key: ZOBGDLXROXKGJI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one is a synthetically produced diaryl pyrimidinone derivative intended for research and development purposes. This compound features a core pyrimidine heterocycle, a structure of high significance in medicinal chemistry due to its presence in nucleic acids and its prevalence in numerous therapeutic agents . The molecular scaffold incorporates a methylsulfanyl (SMe) group and chloro- and phenyl-substituted aryl rings, which are common pharmacophores known to contribute to interactions with biological targets. Pyrimidine-based compounds are extensively investigated for their diverse biological activities. Structural analogs of this compound, particularly those with chlorine substituents and methylsulfanyl groups, have demonstrated notable potential in biochemical research as enzyme inhibitors . Specifically, closely related diaryl pyrimidine derivatives have shown significant inhibitory activity against enzymes like α-amylase and proteinase K, making them valuable scaffolds for metabolic and enzymatic studies . The presence of the methylsulfanyl group can be a key structural handle for further chemical modifications, allowing researchers to explore structure-activity relationships and optimize properties for specific applications . The primary research applications of this compound and its analogs are in the fields of medicinal chemistry and drug discovery. It serves as a key intermediate or final product for the synthesis of more complex molecules aimed at developing new therapeutic agents . Researchers utilize this scaffold to create novel compounds for screening against various biological targets, including enzymes and microbial pathogens. Its structural features make it a candidate for molecular docking studies to understand ligand-protein interactions and to design more potent and selective inhibitors . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting relevant safety data sheets and laboratory safety guidelines before use.

Properties

CAS No.

89069-45-4

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C17H13ClN2OS/c1-22-17-19-14(12-7-3-2-4-8-12)11-16(21)20(17)15-10-6-5-9-13(15)18/h2-11H,1H3

InChI Key

ZOBGDLXROXKGJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biginelli-Type Condensation for Pyrimidine Core Formation

  • Starting Materials: Ethyl acetoacetate or similar β-ketoesters, thiourea, and 2-chlorobenzaldehyde (for the 2-chlorophenyl substituent).
  • Catalyst: Piperidine or other mild bases.
  • Procedure: The three components are mixed in equimolar amounts and stirred at room temperature or under reflux conditions for several hours (typically 4–8 hours), followed by standing for 24–36 hours to allow cyclization and formation of the tetrahydropyrimidine intermediate.
  • Outcome: Formation of ethyl-6-methyl-4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a key intermediate.

Introduction of the Methylsulfanyl Group

  • Reagents: The tetrahydropyrimidine intermediate is treated with sodium hydroxide in methanol, cooled, and then reacted with dimethyl sulfate dropwise.
  • Conditions: The mixture is refluxed for approximately 3 hours to facilitate methylation of the thiol group, converting the thioxo group to a methylsulfanyl substituent.
  • Isolation: After cooling, the product is precipitated by pouring into ice, filtered, dried, and recrystallized from methanol.
  • Yield: Typically moderate yields (~33–43%) are reported for methylsulfanyl derivatives.

Alternative Sulfur Alkylation Methods

  • Alkylation of the thiol group can also be achieved using alkyl halides such as butyl bromide or benzyl chloride under reflux in absolute alcohol, yielding butylsulfanyl or benzylsulfanyl derivatives respectively.
  • These methods involve refluxing the tetrahydropyrimidine intermediate with the alkyl halide for 4–5 hours, followed by crystallization.

Representative Experimental Data Summary

Step Reagents/Conditions Product Description Yield (%) Melting Point (°C) Notes
Biginelli condensation Ethyl acetoacetate, thiourea, 2-chlorobenzaldehyde, piperidine catalyst, stir 4 h + 24–36 h rest Ethyl-6-methyl-4-(2-chlorophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate ~43 215–216 Intermediate for further modification
Methylation of thioxo group NaOH in methanol, dimethyl sulfate, reflux 3 h Ethyl-6-methyl-2-(methylsulfanyl)-4-(2-chlorophenyl)-1,4-dihydropyrimidine-5-carboxylate ~33 205–206 Methylsulfanyl substitution
Alkylation with alkyl halides Butyl bromide or benzyl chloride, reflux in alcohol 4–5 h Corresponding alkylsulfanyl derivatives Variable Variable Alternative sulfur alkylation

Alternative and Advanced Synthetic Approaches

Microwave-Assisted Synthesis

  • Microwave irradiation has been reported to enhance reaction rates and yields in pyrimidine synthesis.
  • For example, condensation reactions under microwave conditions can reduce reaction times from hours to minutes with improved yields.
  • This method is particularly effective for pyrimidine-5-carbonitrile derivatives but can be adapted for related pyrimidinone compounds.

One-Pot Multi-Component Reactions Using Nanocatalysts

  • Recent green chemistry approaches utilize one-pot three-component condensations catalyzed by nanoparticles such as zinc oxide or ferrosoferric oxide.
  • These methods offer cost-efficiency, environmental benefits, and good yields.
  • While primarily reported for pyrano[2,3-d]pyrimidine derivatives, the principles can be extended to synthesize substituted pyrimidinones with chlorophenyl and methylsulfanyl groups.

Mechanistic Insights and Reaction Pathways

  • The initial Biginelli condensation forms a dihydropyrimidine ring via nucleophilic attack of thiourea on the β-ketoester and aldehyde.
  • The thioxo group (C=S) in the intermediate is then methylated by dimethyl sulfate, converting it to a methylsulfanyl (–S–CH3) substituent.
  • Alkylation reactions proceed via nucleophilic substitution on the thiol sulfur atom.
  • The presence of electron-withdrawing groups such as 2-chlorophenyl influences the reactivity and regioselectivity of the condensation and alkylation steps.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Biginelli condensation Ethyl acetoacetate, thiourea, 2-chlorobenzaldehyde, piperidine Stirring 4 h + rest 24–36 h Simple, well-established Moderate yields, long reaction time
Methylation with dimethyl sulfate NaOH, dimethyl sulfate, methanol Reflux 3 h Direct methylsulfanyl introduction Use of toxic methylating agent
Alkylation with alkyl halides Butyl bromide or benzyl chloride, alcohol Reflux 4–5 h Versatile alkyl substituents Requires alkyl halides, longer reflux
Microwave-assisted synthesis Same as Biginelli components Microwave irradiation, minutes Faster, higher yields Requires microwave equipment
Nanoparticle-catalyzed one-pot Aldehyde, malononitrile, thiobarbituric acid, ZnO nanoparticles One-pot, mild conditions Green, cost-efficient Limited reports for this exact compound

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or modified pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to 3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one exhibit significant anticancer properties.

  • A study demonstrated that derivatives of pyrimidine can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer progression and inflammation.

  • Protein Kinase Inhibition : Similar compounds have been reported to inhibit mTOR (mechanistic target of rapamycin) pathways, which are crucial for cell growth and proliferation. This inhibition can be beneficial in treating proliferative diseases such as cancer .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

  • Research on related compounds has indicated effectiveness against various bacterial strains, highlighting the potential for this compound to contribute to antibiotic development .

Case Study 1: Anticancer Mechanism

A recent study explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment led to increased caspase activity, indicating apoptosis induction. The compound's mechanism involved disrupting mitochondrial integrity, leading to cell death .

Case Study 2: Enzyme Inhibition Profile

In an investigation focusing on enzyme inhibition, the compound was tested against several kinases involved in tumor growth. Results showed that it effectively inhibited mTOR activity at low concentrations, suggesting a promising avenue for further research into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) XlogP Key Functional Groups Activity Notes (if available)
Target Compound 3-(2-ClPh), 2-(MeS), 6-Ph 328.81 4.2 Pyrimidinone, Cl, SMe Not explicitly tested
3-(4-Chlorophenyl)-2-(MeS)-6-Ph pyrimidinone (CAS 89069-46-5) 3-(4-ClPh), 2-(MeS), 6-Ph 328.81 4.2 Pyrimidinone, Cl, SMe Isomeric differences may alter receptor binding
2-(2,4-Dichlorophenoxy)quinazolin-4(3H)-one (4b) 2-(2,4-Cl₂PhO) Quinazolinone, Cl, ether Significant anticonvulsant activity
3-(2-Chloroethyl)carbonylamino derivative (7f) 3-(ClCH₂CH₂CO)NH Carbonylamino, Cl High anticonvulsant activity (7f > 7e > 7d)
3-(4-(2-ClPh)piperazinyl)methylamino quinazolinone (9a) 3-piperazinyl-CH₂NH Piperazine, Cl Mild anticonvulsant activity
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (2) 2-(BnS), 6-NH₂ Benzylsulfanyl, NH₂ Intermediate in kinase inhibitor synthesis

Key Observations

Substituent Position Matters: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (CAS 89069-46-5), which may influence steric interactions and electronic effects. For example, in quinazolinone derivatives, 2-(2,4-dichlorophenoxy) substitution enhances anticonvulsant activity compared to 2-chlorophenoxy .

Biological Activity Trends: Sulfur-Containing Groups: Methylsulfanyl (SMe) and benzylsulfanyl (SBn) groups are common in kinase inhibitors () and anticonvulsants (). The SMe group in the target compound may confer similar bioactivity but with reduced steric hindrance compared to SBn. Chlorine Substitution: 2-Chlorophenyl groups are less frequently reported in active anticonvulsants than 2,4-dichlorophenoxy derivatives (e.g., compound 7f in ), which exhibit superior activity .

However, excessive lipophilicity may reduce solubility .

Synthetic Accessibility: The methylsulfanyl group in the target compound can be introduced via nucleophilic substitution, analogous to the synthesis of 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (). Methylation agents (e.g., methyl iodide) would replace benzyl chloride in such protocols .

Research Implications and Gaps

  • Activity Prediction : Based on structural analogs, the target compound may exhibit moderate anticonvulsant or kinase-inhibitory activity, but direct testing is needed.
  • Optimization Opportunities: Introducing a 2,4-dichlorophenoxy group (as in ) or a piperazinyl moiety (as in 9a) could enhance bioactivity.

Biological Activity

3-(2-Chlorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure which includes a chlorophenyl group and a methylsulfanyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition.

The compound has the following chemical properties:

PropertyValue
CAS Number 89069-44-3
Molecular Formula C17H13ClN2OS
Molecular Weight 312.81 g/mol
IUPAC Name This compound
InChI Key OOJNOQAXBOFJJB-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action often involves the induction of apoptosis through the activation of p53 and Bax pathways, which are crucial for programmed cell death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that pyrimidine derivatives can exhibit inhibitory effects against a range of bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups may enhance the interaction with microbial targets, leading to effective inhibition .

Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit specific enzymes. For instance, it has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound showed promising results in reducing melanin synthesis in cellular models, indicating its potential use in treating hyperpigmentation disorders .

Case Studies

  • Anticancer Evaluation : A study involved synthesizing various analogs of pyrimidine compounds and evaluating their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The tested compounds showed varying degrees of antibacterial activity, with some derivatives achieving significant inhibition at concentrations as low as 10 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as tyrosinase or other kinases involved in cancer proliferation.
  • Receptor Modulation : It has potential interactions with cellular receptors that regulate growth and apoptosis.
  • Disruption of Cellular Processes : By interfering with DNA replication or protein synthesis, this compound can effectively halt cancer cell growth.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Conventional HeatingPyridine, 80°C, 6–8 hours60–7090–95Scalability
Microwave IrradiationSolvent-free, 150°C, 15–20 minutes75–8595–98Time efficiency, higher yield

Q. Considerations :

  • Solvent choice (e.g., DMF vs. pyridine) affects reaction kinetics and byproduct formation.
  • Catalytic additives (e.g., p-toluenesulfonic acid) can enhance cyclization efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 7.3–7.5 ppm (¹H) : Aromatic protons from chlorophenyl and phenyl groups.
    • δ 2.5 ppm (¹H) : Methylsulfanyl (-SCH₃) protons .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1250–1280 cm⁻¹ (C-S) confirm functional groups .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between aryl rings) .

Methodological Tip : For ambiguous NMR peaks (e.g., overlapping aromatic signals), use 2D-COSY or HSQC to assign protons and carbons unambiguously .

Basic: What preliminary biological assays are recommended to evaluate therapeutic potential?

Answer:

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Note : Use DMSO as a solvent control (<1% v/v) to avoid false positives from solvent toxicity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Answer:
Contradictions often arise from solvent effects or tautomeric equilibria . For example:

  • Solvent Polarity : In DMSO-d₆, the pyrimidinone C=O group may show downfield shifts (δ 165–170 ppm in ¹³C NMR) due to hydrogen bonding, whereas CDCl₃ produces upfield shifts .
  • Tautomerism : The compound may exist as a keto-enol tautomer, leading to split peaks in NMR. Use variable-temperature NMR to identify dynamic equilibria .

Case Study : In microwave-synthesized batches, unexpected peaks at δ 3.1 ppm were traced to residual ethyl acetate; optimize purification via column chromatography (silica gel, hexane:EtOAc) .

Advanced: What mechanistic insights exist for cyclization and acylation steps?

Answer:

  • N-Acylation : Anthranilic acid reacts with 2-chlorobenzoyl chloride via nucleophilic acyl substitution, forming an intermediate that undergoes intramolecular cyclization to yield the pyrimidinone ring .
  • Microwave Effects : Dielectric heating accelerates ring closure by reducing activation energy (ΔG‡) by ~15–20 kJ/mol compared to thermal heating .

Computational Support : DFT calculations (e.g., B3LYP/6-31G*) model transition states and predict regioselectivity in substituent addition .

Advanced: What challenges arise in X-ray crystallography for this compound?

Answer:

  • Crystal Growth : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) necessitates slow evaporation from DMF/water mixtures .
  • Disorder in Aryl Rings : Partial occupancy of chlorophenyl groups can reduce data quality. Mitigate by collecting data at 100 K to stabilize crystal lattice .

Q. Table 2: Crystallographic Data (Example)

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=8.21 Å, b=12.34 Å, c=14.56 Å
R Factor0.055
Resolution0.84 Å

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